molecular formula C24H26O13 B13425501 Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside

Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside

Cat. No.: B13425501
M. Wt: 522.5 g/mol
InChI Key: GGJSXKJJWMXCEM-OZJWLQQPSA-N
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Description

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is a naturally occurring flavonoid glycoside. It is derived from myricetin, a flavonoid commonly found in various plants. This compound is known for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside typically involves the methylation of myricetin followed by glycosylation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glycosylation step involves the reaction of the methylated myricetin with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate .

Industrial Production Methods

Industrial production of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside may involve the extraction of myricetin from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate myricetin from plant materials. The subsequent methylation and glycosylation steps are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may enhance its bioavailability and stability compared to its parent compound, myricetin .

Properties

Molecular Formula

C24H26O13

Molecular Weight

522.5 g/mol

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C24H26O13/c1-32-10-6-11(26)16-12(7-10)35-22(23(34-3)19(16)29)9-4-13(33-2)17(27)14(5-9)36-24-21(31)20(30)18(28)15(8-25)37-24/h4-7,15,18,20-21,24-28,30-31H,8H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1

InChI Key

GGJSXKJJWMXCEM-OZJWLQQPSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O

Origin of Product

United States

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